molecular formula C21H15Br B14514012 1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene CAS No. 62634-74-6

1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene

Cat. No.: B14514012
CAS No.: 62634-74-6
M. Wt: 347.2 g/mol
InChI Key: XLEBHBFYPKEHOJ-UHFFFAOYSA-N
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Description

1,1’-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene is a chemical compound that features a cyclopropene ring substituted with a bromophenyl group and two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene typically involves the cyclopropenation of appropriate precursors. One common method involves the reaction of ethyl diazoacetate with terminal acetylenes and olefins in the presence of a rhodium (II) catalyst . This reaction is known for its high enantioselectivity and efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of cyclopropenation and the use of robust catalysts suggest that scalable methods could be developed based on existing synthetic routes.

Chemical Reactions Analysis

Types of Reactions

1,1’-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce cyclopropane derivatives.

Scientific Research Applications

1,1’-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1’-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene involves its interaction with specific molecular targets. The cyclopropene ring is highly strained, making it reactive towards various nucleophiles and electrophiles. This reactivity allows the compound to participate in a range of chemical reactions, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene is unique due to its combination of a cyclopropene ring with a bromophenyl group and two benzene rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-bromo-4-(2,3-diphenylcyclopropen-1-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Br/c22-18-13-11-17(12-14-18)21-19(15-7-3-1-4-8-15)20(21)16-9-5-2-6-10-16/h1-14,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEBHBFYPKEHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60490564
Record name 1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60490564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62634-74-6
Record name 1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60490564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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